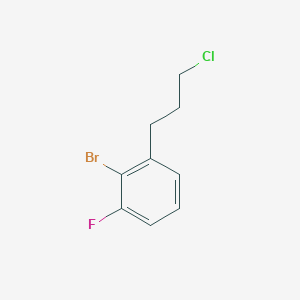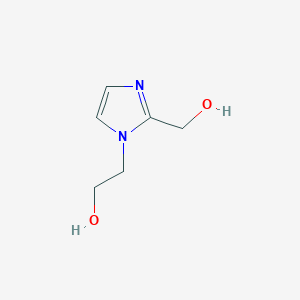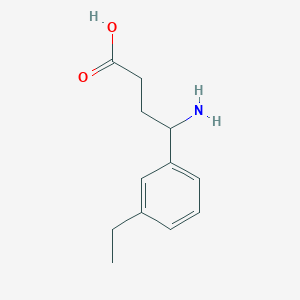
Methyl 4-amino-4-(2-chlorophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(2-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(2-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-4-(2-chlorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of Methyl 4-nitro-4-(2-chlorophenyl)butanoate.
Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.
Substitution: Formation of Methyl 4-amino-4-(2-hydroxyphenyl)butanoate or Methyl 4-amino-4-(2-alkylphenyl)butanoate.
Applications De Recherche Scientifique
Methyl 4-amino-4-(2-chlorophenyl)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-4-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-4-phenylbutanoate
- Methyl 4-amino-4-(2-hydroxyphenyl)butanoate
- Methyl 4-amino-4-(2-alkylphenyl)butanoate
Uniqueness
Methyl 4-amino-4-(2-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3 |
Clé InChI |
KJYJRYHXXHIRBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C1=CC=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)



![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)




![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)


